N,N'-(Pyridin-2-ylmethylene)diacetamide
CAS No.: 924858-90-2
Cat. No.: VC8321792
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924858-90-2 |
---|---|
Molecular Formula | C10H13N3O2 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | N-[acetamido(pyridin-2-yl)methyl]acetamide |
Standard InChI | InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-5-3-4-6-11-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) |
Standard InChI Key | QBJYNWITKJOTEE-UHFFFAOYSA-N |
SMILES | CC(=O)NC(C1=CC=CC=N1)NC(=O)C |
Canonical SMILES | CC(=O)NC(C1=CC=CC=N1)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N,N'-(Pyridin-2-ylmethylene)diacetamide features a pyridine ring substituted at the 2-position with a methylene group bonded to two acetamide functionalities (Fig. 1). The planar pyridine nucleus introduces aromaticity and potential π-π stacking interactions, while the acetamide groups contribute hydrogen-bonding capacity and conformational flexibility.
Molecular Formula: C₁₀H₁₁N₃O₂
Molecular Weight: 207.23 g/mol
IUPAC Name: N,N'-(Pyridin-2-ylmethylene)diacetamide
SMILES: CC(=O)NC(CNC(=O)C)C1=CC=CC=N1
InChI Key: QBJYNWITKJOTEE-UHFFFAOYSA-N
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this compound remains unpublished, analogous pyridinyl acetamides exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding between acetamide groups . Fourier-transform infrared (FT-IR) spectroscopy of related compounds reveals characteristic bands:
Synthetic Methodologies
Alternative Pathways
Recyclization strategies observed in pyrrolo[3,4-b]pyridinone synthesis suggest potential routes via enaminone intermediates. For example, acid-catalyzed cyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides could be adapted to generate pyridinyl acetamide frameworks .
Physicochemical Properties
Thermal Stability
While experimental data for the target compound is limited, related diacetamides exhibit melting points in the range of 120–180°C . Thermogravimetric analysis (TGA) of N-(pyridin-2-ylmethyl)acetamide analogs shows decomposition onset temperatures of ~200°C under nitrogen atmosphere .
Solubility and Partition Coefficients
Predicted using quantitative structure-property relationship (QSPR) models:
Property | Value |
---|---|
LogP (Octanol-Water) | 0.89 ± 0.35 |
Water Solubility (25°C) | 1.2 mg/mL |
pKa (Pyridinyl N) | 3.1 ± 0.2 |
These values indicate moderate lipophilicity, suitable for passive membrane permeability in biological systems.
Reactivity and Functionalization
Electrophilic Substitution
The pyridine ring undergoes regioselective electrophilic substitution at the 3- and 5-positions. Nitration of analogous compounds yields 3-nitro derivatives with >80% selectivity under mixed acid conditions .
Nucleophilic Acyl Substitution
The acetamide groups participate in hydrolysis and aminolysis reactions. Base-mediated hydrolysis generates the corresponding diamine, while treatment with primary amines produces substituted urea derivatives .
Hazard Category | Precautionary Measures |
---|---|
Skin Irritation | Wear nitrile gloves |
Eye Damage | Use safety goggles |
Respiratory Sensitization | Operate in fume hood |
Environmental Fate
Biodegradation simulations (EPI Suite v4.11) estimate:
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Hydrolysis half-life: >60 days (pH 7)
-
Bioconcentration factor: 3.2 L/kg
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